molecular formula C21H16N4O4 B2802410 (E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate CAS No. 956046-72-3

(E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate

Cat. No. B2802410
CAS RN: 956046-72-3
M. Wt: 388.383
InChI Key: JRMRZVSHOHTMCD-ZHACJKMWSA-N
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Description

(E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms in the ring.

Scientific Research Applications

Synthesis and Kinase Inhibition

  • Water-Mediated Synthesis : A novel approach for synthesizing analogs of (E)-phenyl acrylate, including ethyl (E)-3-[3-cyano-4-(morpholino-1-yl)phenyl]acrylates, has been developed. This method, using water as a solvent, yields compounds potentially useful as intermediates for aurora 2 kinase inhibitors (Xu et al., 2015).

Optical and Photonic Applications

  • Photoinduced Birefringence : Pyrazoline derivatives, similar to (E)-phenyl acrylate, have been used in the fabrication of photochromic polymers. These compounds demonstrate significant potential for photonic applications, including optical switchers (Szukalski et al., 2015).

Material Science

  • Polymer Synthesis : The synthesis of acrylate polymers containing triazine and chalcone moieties has been explored. These polymers, like those containing (E)-phenyl acrylate, have been characterized for their reactivity and photocrosslinking properties, which could have implications in material science (Suresh & Arun, 2022).

Liquid Crystal Research

  • Liquid Crystalline Properties : Pyrazolone derivatives, akin to (E)-phenyl acrylate, have been synthesized and studied for their liquid crystalline properties. These compounds show enantiotropic nematic and smectic A mesophases, relevant for applications in liquid crystal technology (Thaker et al., 2013).

Corrosion Inhibition

  • Metal Surface Protection : Tetrazole derivatives, structurally related to (E)-phenyl acrylate, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies are crucial for industrial applications where metal corrosion is a concern (Verma et al., 2016).

Chemosensors

  • Spectroscopic Studies and Cation Sensing : Benzimidazoles and benzimidazoquinolines, related to (E)-phenyl acrylate, have been synthesized and evaluated as potential chemosensors for different cations. Such compounds are significant for developing sensitive and selective chemical sensors (Hranjec et al., 2012).

properties

IUPAC Name

phenyl (E)-3-[1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c22-12-5-13-24-15-17(10-11-20(26)29-19-8-2-1-3-9-19)21(23-24)16-6-4-7-18(14-16)25(27)28/h1-4,6-11,14-15H,5,13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMRZVSHOHTMCD-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC(=O)/C=C/C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate

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